Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate
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Description
This compound, also known as ethyl (1s,3s,4s,5r)-rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate, has a CAS Number of 501431-06-7 and a molecular weight of 285.34 .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(tert-butyl) 3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo [2.2.1]heptane-2,3-dicarboxylate . The InChI Code is 1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 .Scientific Research Applications
Antimalarial and Antimycobacterial Activities
Compounds structurally similar to Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate have been synthesized and evaluated for their biological activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate showed in vitro activity against P. falciparum, highlighting their potential as antimalarial agents. These derivatives also exhibited antimycobacterial activities, suggesting their usefulness in combating tuberculosis (Nongpanga Ningsanont et al., 2003).
Asymmetric Synthesis and Chemical Reactions
The asymmetric synthesis of bicyclic amino acid derivatives using Aza-Diels-Alder reactions demonstrates the chemical versatility of similar bicyclic carboxylates. These reactions, which produce various derivatives efficiently, underscore the compound's importance in creating enantiomerically pure substances, vital for drug development and synthesis of biologically active compounds (H. Waldmann & M. Braun, 1991).
Synthesis of β-Lactam Skeletons
The synthesis approaches for β-lactam skeletons, foundational structures in many antibiotic agents, highlight another significant application. By employing this compound or related compounds, researchers can develop novel penicillin-type β-lactams, which are crucial in the ongoing fight against bacterial resistance (T. Chiba et al., 1985).
Drug Discovery and Development
The role of similar bicyclic compounds in drug discovery is further emphasized through the synthesis of complex molecules like meptazinol. The novel ring expansion techniques utilized in these syntheses offer insights into creating diverse pharmacologically active agents, showcasing the broader implications of research on such bicyclic carboxylates for medicinal chemistry (Tobias Babl & O. Reiser, 2022).
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSQBJVTLTPLU-NGZCFLSTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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